Betahistine mesylate

Catalog No.
S586838
CAS No.
54856-23-4
M.F
C10H20N2O6S2
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betahistine mesylate

CAS Number

54856-23-4

Product Name

Betahistine mesylate

IUPAC Name

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine

Molecular Formula

C10H20N2O6S2

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4)

InChI Key

ZBJJDYGJCNTNTH-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O

Synonyms

Aequamen, Betahistin AL, Betahistin ratiopharm, Betahistin Stada, Betahistin-ratiopharm, Betahistine, Betahistine Biphar, Betahistine Dihydrobromide, Betahistine Dihydrochloride, Betahistine Hydrochloride, Betahistine Mesylate, Betahistine Methanesulfonate, Betahistine Methanesulphonate, Betaserc, Betavert, By Vertin, By-Vertin, Dihydrobromide, Betahistine, Dihydrochloride, Betahistine, Extovyl, Fidium, Hydrochloride, Betahistine, Lectil, Melopat, Mersilon, Mesylate, Betahistine, Methanesulfonate, Betahistine, Methanesulphonate, Betahistine, PT 9, PT-9, PT9, Ribrain, Serc, Vasomotal, Vertigon

Canonical SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O

Mechanism of Action in Meniere's Disease

The exact mechanism by which Betahistine Mesilate works in Meniere's disease is not fully understood. Research suggests it may act through several pathways, including:

  • Histamine modulation: Betahistine may increase histamine levels in the inner ear, affecting blood flow and pressure regulation [].
  • Vestibular function: It might influence the vestibular system, which plays a role in balance and spatial orientation [].
  • Neurotransmitter effects: Studies suggest Betahistine might influence other neurotransmitters like dopamine and serotonin, potentially impacting symptoms like vertigo [].

Betahistine mesylate is a pharmaceutical compound primarily used to manage symptoms associated with Ménière's disease, a disorder affecting the inner ear that can cause vertigo, tinnitus, and hearing loss. Structurally, it is a derivative of histamine, acting as a histamine-like antivertigo agent. The chemical formula for betahistine mesylate is C10H20N2O6S2C_{10}H_{20}N_{2}O_{6}S_{2}, and it is often formulated as a salt of methanesulfonic acid, enhancing its solubility and stability in pharmaceutical preparations .

The exact mechanism by which betahistine mesilate works is not fully understood. However, the prevailing theory suggests it acts on histamine receptors in the inner ear []. Histamine is a signaling molecule involved in various physiological processes, including balance regulation. Betahistine is thought to have a histamine-like effect, influencing inner ear blood flow and pressure, ultimately contributing to reduced vertigo symptoms []. More research is needed to fully elucidate the mechanism of action.

Betahistine mesilate is generally well-tolerated, but some side effects can occur, including nausea, vomiting, stomach pain, and headache [].

  • Toxicity:

    • Acute toxicity studies in animals suggest a low level of toxicity.
    • However, specific data on the toxicity of betahistine mesilate in humans is limited.
  • Flammability: Not flammable []

  • Reactivity: No significant reactivity hazards reported []

, primarily involving its metabolism in the body. It is metabolized mainly by monoamine oxidase enzymes into inactive metabolites such as 2-pyridylacetic acid. This metabolic pathway plays a crucial role in determining the pharmacokinetics of the drug, including its absorption and elimination .

In laboratory settings, betahistine mesylate can undergo crystallization reactions to form different polymorphs. For instance, a new crystal form B has been identified, characterized by specific melting points and X-ray diffraction patterns, which offer advantages in terms of purity and stability for industrial production .

Betahistine mesylate exhibits significant biological activity through its interaction with histamine receptors. It acts primarily as a weak agonist at histamine H1 receptors and a strong antagonist at H3 receptors. This dual action leads to increased blood flow in the inner ear, reducing endolymphatic pressure and alleviating symptoms of vertigo. The vasodilatory effect is attributed to the stimulation of H1 receptors on vascular smooth muscle cells .

The compound also influences neurotransmitter release, enhancing levels of serotonin and other neurotransmitters in the brainstem, which helps restore balance and reduce dizziness associated with vestibular disorders .

The synthesis of betahistine mesylate involves several steps:

  • Starting Materials: The synthesis begins with 2-(methylamino)ethylpyridine.
  • Reaction with Methanesulfonic Acid: The base compound is reacted with methanesulfonic acid to form betahistine mesylate.
  • Crystallization: The product can be purified through crystallization techniques using solvents like ethanol or tetrahydrofuran to obtain high-purity crystals.

Recent advancements have led to the identification of new crystal forms that enhance the compound's stability and solubility characteristics, making them more suitable for pharmaceutical applications .

Betahistine mesylate is primarily indicated for:

  • Ménière's Disease: It alleviates symptoms such as vertigo and tinnitus.
  • Vestibular Disorders: Used off-label for other vestibular dysfunctions due to its effects on blood flow and neurotransmitter modulation.

Despite its efficacy in Europe and other regions, it was withdrawn from the U.S. market due to insufficient evidence supporting its effectiveness in treating Ménière's disease .

Betahistine mesylate has been studied for its interactions with various drugs and biological systems:

  • Drug Interactions: It may interact with monoamine oxidase inhibitors due to shared metabolic pathways, potentially increasing side effects.
  • Pharmacodynamic Interactions: Its action on histamine receptors can influence the effectiveness of other medications that target similar pathways.

Clinical studies have shown that while betahistine is generally well-tolerated, hypersensitivity reactions may occur in some patients .

Several compounds share structural or functional similarities with betahistine mesylate:

Compound NameStructure SimilarityPrimary UseUnique Features
HistamineDirectly relatedNeurotransmitterEndogenous compound
DimenhydrinateAntihistamineMotion sicknessStronger antihistaminic effects
MeclizineAntihistamineVertigo treatmentLonger duration of action
ProchlorperazineAntipsychoticNausea and vomitingDopaminergic antagonist

Betahistine mesylate stands out due to its selective action on histamine receptors within the vestibular system, specifically targeting symptoms associated with inner ear disorders without significant sedative effects commonly seen with other antihistamines .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

328.07627871 g/mol

Monoisotopic Mass

328.07627871 g/mol

Heavy Atom Count

20

UNII

X1L0E3R43Y

Related CAS

5638-76-6 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

54856-23-4

Wikipedia

Betahistine mesilate

Dates

Modify: 2023-08-15

Explore Compound Types